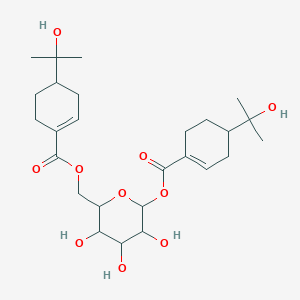

Cuniloside B

Description

Properties

Molecular Formula |

C26H40O10 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3 |

InChI Key |

JOLLIDAUJSAZHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cuniloside B: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuniloside B, a monoterpenoid glucose ester, represents a class of non-volatile natural products found within the secretory cavities of various Eucalyptus species. First identified in 2009, this compound, also known as Eucalmaidin E, has garnered interest due to its prevalence in a genus renowned for its production of essential oils. This technical guide provides a comprehensive overview of the discovery of Cuniloside B, its known natural sources, and a detailed examination of the experimental protocols employed for its isolation and characterization. Quantitative data from published studies are summarized, and a generalized workflow for its extraction from plant material is presented. While specific biological activities and associated signaling pathways for Cuniloside B remain largely uninvestigated in publicly available literature, this document serves as a foundational resource for researchers interested in exploring the potential of this unique natural product.

Discovery and Structural Elucidation

Cuniloside B was first reported in a 2009 study by Goodger et al. published in Phytochemistry. The research focused on the non-volatile components within the essential oil secretory cavities of Eucalyptus leaves. This study led to the discovery of two novel glucose monoterpene esters, one of which was named Cuniloside B.

Structurally, Cuniloside B is a 1,6-di-O-((R)-oleuropeyl)-β-D-glucopyranoside. Its chemical formula is C₂₆H₄₀O₁₀, and it has a CAS number of 1187303-40-7. The elucidation of its structure was achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Natural Sources of Cuniloside B

Cuniloside B has been identified in several species of the genus Eucalyptus. The initial discovery was made in the foliar secretory cavities of Eucalyptus froggattii, Eucalyptus polybractea, and Eucalyptus globulus. Subsequent research has confirmed its presence in other Eucalyptus species, suggesting a widespread occurrence within the genus.

Table 1: Natural Sources and Quantitative Analysis of Cuniloside B

| Plant Species | Part of Plant | Method of Analysis | Yield/Concentration | Reference |

| Eucalyptus polybractea (Population A) | Leaves | HPLC | Combined with Froggattiside A: ~15.9 mg/g DW | Goodger et al., 2012 |

| Eucalyptus polybractea (Population B) | Leaves | HPLC | Combined with Froggattiside A: ~13.1 mg/g DW | Goodger et al., 2012 |

| Eucalyptus froggattii | Leaves | Not specified | Presence confirmed | Goodger et al., 2009 |

| Eucalyptus globulus | Leaves | Not specified | Presence confirmed | Goodger et al., 2009 |

| Eucalyptus loxophleba | Leaves | Not specified | Presence confirmed | ResearchGate Publication |

Note: The yields for Eucalyptus polybractea are calculated based on a formula provided in the reference for the combined total of Cuniloside B and Froggattiside A. The mean total oil for population A was 89.7 mg/g dry weight (DW) and for population B was 76.7 mg/g DW. The specific yield of Cuniloside B alone was not detailed.

Experimental Protocols

While the complete, detailed experimental protocol from the original discovery paper by Goodger et al. (2009) could not be fully retrieved from the available search results, a generalized methodology for the isolation and purification of Cuniloside B can be constructed based on standard practices for natural product chemistry.

General Plant Material Collection and Preparation

-

Collection: Fresh, mature leaves from the target Eucalyptus species are collected.

-

Drying: The leaves are air-dried or freeze-dried to remove moisture and then ground into a fine powder.

Extraction

-

Solvent Extraction: The powdered leaf material is subjected to solvent extraction, typically using a solvent of medium polarity such as methanol (B129727) or a methanol/chloroform mixture, to extract a broad range of compounds.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions are then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a crucial step for the final purification of Cuniloside B. A C18 column is typically used with a gradient elution system of water and acetonitrile (B52724) or methanol.

-

Structural Elucidation

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure of Cuniloside B.

Visualizations

Generalized Experimental Workflow for Cuniloside B Isolation

Caption: A generalized workflow for the isolation and purification of Cuniloside B from Eucalyptus leaves.

Biological Activity and Signaling Pathways

Based on the comprehensive literature search conducted, there is currently no specific information available in the public domain regarding the biological activity of Cuniloside B or any signaling pathways that it may modulate. While other monoterpene esters and compounds from Eucalyptus have been reported to possess anti-inflammatory and other biological activities, these have not been directly attributed to Cuniloside B. This represents a significant knowledge gap and an opportunity for future research to explore the pharmacological potential of this natural product.

Conclusion

Cuniloside B is a distinct monoterpenoid ester found in a variety of Eucalyptus species. Its discovery has broadened our understanding of the chemical diversity within the secretory cavities of these economically important plants. While methods for its isolation and structural characterization are established, its biological functions remain an open area for investigation. This guide provides a foundational summary for researchers poised to delve into the chemistry and potential applications of Cuniloside B. Further studies are warranted to determine its bioactivities and to explore its potential as a lead compound in drug discovery and development.

Cuniloside B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuniloside B, a monoterpenoid glycoside first isolated from Eucalyptus species, has garnered scientific interest due to its potential biological activities, notably its anti-leishmanial properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Cuniloside B. It includes a thorough compilation of its spectral data for accurate identification and characterization. Furthermore, this document outlines detailed experimental protocols for the isolation, purification, and biological evaluation of Cuniloside B, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Cuniloside B is a glucose-based monoterpene ester. Its chemical structure consists of a β-D-glucopyranose core esterified at the anomeric and primary hydroxyl groups with (R)-4-(2-hydroxypropan-2-yl)cyclohex-1-enecarboxylic acid.

Table 1: Physicochemical Properties of Cuniloside B

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₀O₁₀ | [1][2] |

| Molecular Weight | 512.6 g/mol | [1][2] |

| CAS Number | 1187303-40-7 | [1] |

| Appearance | White Powder | |

| Specific Rotation ([α]D) | +24.0° (c 0.25, CHCl₃) | |

| Predicted Relative Density | 1.32 g/cm³ |

Spectroscopic Data

The structural elucidation of Cuniloside B has been established through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectroscopic Data for Cuniloside B (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Glucopyranose | |||

| 1' | 5.68 | d | 8.0 |

| 2' | 5.15 | t | 9.5 |

| 3' | 5.25 | t | 9.5 |

| 4' | 5.08 | t | 9.5 |

| 5' | 3.90 | ddd | 9.5, 4.5, 2.0 |

| 6'a | 4.45 | dd | 12.0, 2.0 |

| 6'b | 4.28 | dd | 12.0, 4.5 |

| Monoterpene Acyl Groups (x2) | |||

| 2 | 6.85 | m | |

| 3a | 2.25 | m | |

| 3b | 2.15 | m | |

| 4 | 2.40 | m | |

| 5a | 1.90 | m | |

| 5b | 1.45 | m | |

| 6a | 2.10 | m | |

| 6b | 1.80 | m | |

| 8, 9 | 1.22 | s |

Table 3: ¹³C NMR Spectroscopic Data for Cuniloside B (125 MHz, CDCl₃)

| Position | δ (ppm) |

| Glucopyranose | |

| 1' | 92.5 |

| 2' | 72.0 |

| 3' | 73.5 |

| 4' | 70.0 |

| 5' | 71.5 |

| 6' | 63.0 |

| Monoterpene Acyl Groups (x2) | |

| 1 | 165.0 |

| 2 | 138.0 |

| 3 | 132.0 |

| 4 | 40.0 |

| 5 | 28.0 |

| 6 | 30.0 |

| 7 | 71.0 |

| 8, 9 | 29.0 |

High-Resolution Mass Spectrometry (HR-ESI-MS):

-

Calculated for C₂₆H₄₀O₁₀Na [M+Na]⁺: 535.2519

-

Found: 535.2512

Biological Activity and Mechanism of Action

Cuniloside B has demonstrated noteworthy anti-leishmanial activity. While the precise mechanism of action is still under investigation, current research on monoterpenes and their glycosides suggests several potential pathways for their anti-parasitic effects.

Proposed Anti-leishmanial Mechanism of Action

Monoterpenoids are known to disrupt the metabolism of Leishmania parasites through various mechanisms. These include:

-

Mitochondrial Dysfunction: Monoterpenes can interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components and induce apoptosis-like cell death in the parasite.

-

Membrane Disruption: The lipophilic nature of the monoterpene moieties may allow them to intercalate into the parasite's cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell lysis.

-

Inhibition of Key Enzymes: Monoterpenes may inhibit essential enzymes in the parasite's metabolic pathways, such as those involved in sterol biosynthesis or glycolysis, thereby halting its growth and proliferation.

Modulation of Host Macrophage Response

Beyond direct effects on the parasite, some monoterpenes can modulate the host's immune response. The interaction of Cuniloside B with infected macrophages, the primary host cells for Leishmania amastigotes, is a critical area for future research. Potential mechanisms include the modulation of signaling pathways that lead to the production of nitric oxide (NO) and other parasiticidal molecules by the macrophage.

Figure 1. Proposed dual action of Cuniloside B on Leishmania-infected macrophages.

Experimental Protocols

Isolation and Purification of Cuniloside B from Eucalyptus Leaves

This protocol is adapted from the methodology described by Goodger et al. (2009).

Figure 2. Workflow for the isolation and purification of Cuniloside B.

Methodology:

-

Extraction: Fresh leaves are macerated and extracted with acetone at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

-

Partitioning: The concentrated aqueous acetone extract is partitioned against hexane (B92381) to remove nonpolar compounds, including essential oils.

-

Column Chromatography (Sephadex LH-20): The aqueous phase is evaporated to dryness, and the residue is subjected to column chromatography on Sephadex LH-20, eluting with methanol, to separate compounds based on size and polarity.

-

Column Chromatography (Silica Gel): Fractions containing Cuniloside B are further purified by flash chromatography on silica gel using a dichloromethane-methanol gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative reversed-phase HPLC on a C18 column with an acetonitrile-water gradient.

In Vitro Anti-leishmanial Activity Assay

This protocol describes the evaluation of Cuniloside B's activity against Leishmania promastigotes and intracellular amastigotes.

4.2.1. Promastigote Viability Assay

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C.

-

Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

-

Compound Treatment: Serial dilutions of Cuniloside B are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

-

Incubation: Plates are incubated for 72 hours at 26°C.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting with a hemocytometer. The 50% inhibitory concentration (IC₅₀) is calculated.

4.2.2. Intracellular Amastigote Assay

-

Macrophage Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in a suitable medium (e.g., DMEM) with FBS at 37°C in a 5% CO₂ atmosphere.

-

Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase Leishmania promastigotes. After incubation to allow phagocytosis, extracellular parasites are removed by washing.

-

Compound Treatment: The infected macrophages are treated with serial dilutions of Cuniloside B.

-

Incubation: Plates are incubated for 72 hours at 37°C in 5% CO₂.

-

Quantification: The number of intracellular amastigotes is determined by staining the cells (e.g., with Giemsa) and microscopic examination, or by using reporter gene-expressing parasites. The 50% effective concentration (EC₅₀) is calculated.

Cytotoxicity Assay

This protocol assesses the toxicity of Cuniloside B against a mammalian cell line.

-

Cell Culture: A suitable mammalian cell line (e.g., RAW 264.7 macrophages or Vero cells) is cultured under standard conditions.

-

Assay Setup: Cells are seeded in 96-well plates.

-

Compound Treatment: Serial dilutions of Cuniloside B are added to the wells.

-

Incubation: Plates are incubated for 48-72 hours.

-

Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or resazurin. The 50% cytotoxic concentration (CC₅₀) is determined.

-

Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to IC₅₀ (or EC₅₀) to evaluate the compound's selectivity for the parasite over the host cell.

Conclusion

Cuniloside B represents a promising natural product with demonstrated anti-leishmanial activity. This guide provides a comprehensive repository of its chemical and biological properties, along with detailed experimental protocols to facilitate further research. Future studies should focus on elucidating its precise mechanism of action, exploring its in vivo efficacy in animal models of leishmaniasis, and investigating its potential for synergistic interactions with existing anti-leishmanial drugs. The detailed information presented herein serves as a foundational resource for advancing the development of Cuniloside B as a potential therapeutic agent.

References

An In-depth Technical Guide to the Cuniloside B Biosynthesis Pathway in Eucalyptus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuniloside (B2890009) B, a monoterpenoid glycoside prevalent in the essential oil secretory cavities of various Eucalyptus species, has garnered scientific interest due to its widespread occurrence and potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Cuniloside B, from its primary metabolic precursors to the final glycosylated product. Detailed experimental protocols for the extraction, quantification, and enzymatic characterization of this pathway are presented, alongside a summary of available quantitative data. This document aims to serve as a valuable resource for researchers investigating terpenoid metabolism in Eucalyptus and for professionals in drug discovery and development exploring the potential of this natural product.

Introduction

The genus Eucalyptus is a rich source of a diverse array of secondary metabolites, including terpenoids, which are major components of their characteristic essential oils. Beyond the volatile monoterpenes and sesquiterpenes, Eucalyptus species also synthesize a variety of non-volatile compounds, among which are the monoterpenoid glycosides. Cuniloside B, an ester of oleuropeic acid and glucose, is a prominent example of such a compound. It is found in high proportions relative to essential oils within the foliar secretory cavities of several Eucalyptus species, including Eucalyptus froggattii, E. polybractea, and E. globulus[1][2]. The localization of Cuniloside B in these specialized structures suggests a potential role in the biosynthesis or mobilization of essential oils, or in the chemical defense mechanisms of the plant[3]. Understanding the biosynthetic pathway of Cuniloside B is crucial for elucidating its physiological function and for exploring its potential biotechnological applications. This guide outlines a plausible enzymatic route to Cuniloside B, provides practical methodologies for its study, and summarizes current knowledge on its distribution and abundance.

Proposed Biosynthetic Pathway of Cuniloside B

The biosynthesis of Cuniloside B can be conceptually divided into three main stages: the formation of the monoterpene precursor, geranyl diphosphate (B83284) (GPP); the multi-step enzymatic conversion of GPP to the aglycone, oleuropeic acid; and the final glycosylation step to yield Cuniloside B.

Formation of the Monoterpene Precursor, Geranyl Diphosphate (GPP)

Like all monoterpenes in plants, the biosynthesis of Cuniloside B originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geranyl diphosphate synthase (GPPS) then catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon precursor, geranyl diphosphate (GPP).

Biosynthesis of Oleuropeic Acid from Geranyl Diphosphate

The conversion of the linear GPP molecule into the cyclic monoterpenoid, oleuropeic acid, is hypothesized to proceed through a series of enzymatic reactions involving terpene synthases/cyclases and cytochrome P450 monooxygenases. While the exact intermediates and enzymes have yet to be fully characterized in Eucalyptus, a plausible pathway can be proposed based on known biochemical transformations in monoterpenoid metabolism.

-

Cyclization: A monoterpene synthase (terpene cyclase) likely catalyzes the initial cyclization of GPP. This may proceed through a linalyl diphosphate intermediate to form a cyclic monoterpene skeleton, such as α-terpineol or a related cyclic cation.

-

Hydroxylation and Oxidation: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), would then modify the cyclic monoterpene. These reactions would introduce hydroxyl groups and subsequently oxidize them to aldehydes and a carboxylic acid, ultimately forming the characteristic structure of oleuropeic acid.

Glycosylation of Oleuropeic Acid to form Cuniloside B

The final step in the biosynthesis of Cuniloside B is the attachment of a glucose molecule to the carboxylic acid group of oleuropeic acid. This esterification reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). The sugar donor for this reaction is UDP-glucose. Glycosyltransferases belonging to the UGT84 family have been identified in Eucalyptus and are known to be involved in the glycosylation of various phenolic compounds, making them strong candidates for this final biosynthetic step.

Quantitative Data

Cuniloside B is a significant non-volatile component of the secretory cavities in the leaves of many Eucalyptus species. While extensive quantitative data across a wide range of species is not yet available, existing studies indicate its abundance.

| Eucalyptus Species | Tissue | Compound | Concentration/Abundance | Reference |

| E. froggattii | Foliar Secretory Cavities | Cuniloside B | High proportion relative to essential oils | [1][2] |

| E. polybractea | Foliar Secretory Cavities | Cuniloside B | High proportion relative to essential oils | |

| E. polybractea | Leaves | Cuniloside B | Positively correlated with total essential oil concentration | |

| E. globulus | Foliar Secretory Cavities | Cuniloside B | Present | |

| 28 diverse Eucalyptus species | Leaf extracts | Cuniloside B | Present in all species examined |

Experimental Protocols

Extraction, Purification, and Quantification of Cuniloside B

This protocol outlines a general procedure for the extraction, purification, and quantification of Cuniloside B from Eucalyptus leaves.

Materials:

-

Fresh or freeze-dried Eucalyptus leaves

-

80% Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Milli-Q water

-

Solid Phase Extraction (SPE) C18 cartridges

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Quantitative Nuclear Magnetic Resonance (qNMR) spectrometer or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Cuniloside B standard (if available for absolute quantification)

Procedure:

-

Extraction:

-

Homogenize 1 g of finely ground leaf tissue in 10 mL of 80% methanol.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more and pool the supernatants.

-

-

Purification:

-

Concentrate the pooled supernatant under reduced pressure.

-

Resuspend the residue in water and perform liquid-liquid partitioning with an equal volume of n-hexane to remove nonpolar compounds.

-

Collect the aqueous phase and apply it to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove sugars and other polar impurities.

-

Elute the monoterpenoid glycosides with methanol.

-

Further purify the methanolic eluate using semi-preparative HPLC with a C18 column and a water/acetonitrile gradient.

-

-

Quantification:

-

Identify the Cuniloside B peak based on retention time and UV-Vis spectrum compared to a standard or by structural elucidation using LC-MS/MS and NMR.

-

Quantify the isolated Cuniloside B using qNMR with a known internal standard or by constructing a calibration curve with an authentic standard using LC-MS.

-

Heterologous Expression and Purification of a Candidate UDP-Glycosyltransferase

This protocol describes the heterologous expression of a candidate Eucalyptus UGT in E. coli and its subsequent purification.

Procedure:

-

Cloning:

-

Amplify the coding sequence of the candidate UGT from Eucalyptus cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into a suitable expression vector, such as pET-28a, which adds a polyhistidine-tag for purification.

-

-

Expression:

-

Transform the expression construct into a suitable E. coli strain, such as BL21(DE3).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged UGT with a higher concentration of imidazole.

-

Dialyze the purified protein against a suitable storage buffer and confirm its purity by SDS-PAGE.

-

In Vitro Enzyme Assay for UDP-Glycosyltransferase Activity

This protocol details an assay to determine the activity of the purified UGT with oleuropeic acid as a substrate.

Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

5 mM UDP-glucose

-

1 mM Oleuropeic acid (dissolved in a small amount of DMSO)

-

1-5 µg of purified UGT enzyme

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified UGT enzyme.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of acidic methanol (e.g., with 1% formic acid).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to detect the formation of Cuniloside B. The product can be identified by its mass-to-charge ratio and fragmentation pattern, and quantified by comparison to a standard curve.

Conclusion

The biosynthesis of Cuniloside B in Eucalyptus represents a fascinating intersection of monoterpenoid and glycosylation pathways. While the complete enzymatic cascade remains to be definitively elucidated, the proposed pathway provides a solid framework for future research. The protocols outlined in this guide offer practical approaches for the isolation, quantification, and enzymatic characterization of Cuniloside B and its biosynthetic machinery. Further investigation into this pathway will not only enhance our fundamental understanding of secondary metabolism in this ecologically and economically important genus but may also pave the way for the biotechnological production of this and other valuable natural products.

References

Cuniloside B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cuniloside (B2890009) B, a bis-monoterpene glycoside, has emerged as a molecule of interest due to its documented anti-leishmanial activity. First isolated from the non-volatile fraction of Eucalyptus leaf secretory cavities, this natural product presents a potential scaffold for the development of novel therapeutics. This whitepaper provides an in-depth review of the current literature on Cuniloside B, covering its history, chemical properties, and known biological activities. Detailed experimental protocols for its isolation and bioactivity assessment are provided, alongside a proposed mechanism of action based on current understanding of related compounds. Quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction and History

Cuniloside B was first reported in 2009 by Goodger et al. in their investigation of the non-volatile components within the essential oil secretory cavities of Eucalyptus leaves.[1][2] This discovery was significant as it expanded the understanding of the chemical composition of these cavities beyond volatile essential oils. The compound was identified as a glucose monoterpene ester, specifically a bis-((+)-(R)-oleuropeic acid) ester of glucose.

Subsequent research by Sidana et al. in 2012 identified Cuniloside B during a phytochemical investigation of Eucalyptus loxophleba ssp. lissophloia.[3][4] It was in this study that the first biological activity of Cuniloside B was reported, demonstrating its potential as an anti-leishmanial agent. To date, research on Cuniloside B has been limited, highlighting the need for further investigation into its pharmacological potential.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₆H₄₀O₁₀ | [5] |

| Molecular Weight | 512.59 g/mol | |

| CAS Number | 1187303-40-7 | |

| Class | Monoterpenoid Glycoside | |

| Synonyms | Eucalmaidin E | |

| Natural Sources | Eucalyptus froggattii, Eucalyptus polybractea, Eucalyptus globulus, Eucalyptus loxophleba ssp. lissophloia |

Biological Activity

The primary reported biological activity of Cuniloside B is its anti-leishmanial effect. A study by Sidana et al. demonstrated its efficacy against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.

Quantitative Data

| Biological Activity | Organism | Assay | IC₅₀ (μM) | Source |

| Anti-leishmanial | Leishmania donovani (promastigotes) | Alamar Blue Assay | 133 - 235 |

Experimental Protocols

Isolation of Cuniloside B from Eucalyptus loxophleba

The following protocol is based on the methodology described by Sidana et al. (2012).

-

Extraction:

-

Coarsely grind shade-dried leaves of Eucalyptus loxophleba.

-

Perform Soxhlet extraction for 48 hours using a chloroform-methanol (8:2) solvent mixture.

-

Evaporate the solvent in vacuo to obtain the crude extract.

-

-

Fractionation:

-

Subject a portion of the crude extract to solvent-solvent partitioning to yield chloroform (B151607) and ethyl acetate (B1210297) soluble fractions.

-

-

Chromatographic Purification:

-

Further purify the fractions using column chromatography. The specific stationary and mobile phases would need to be optimized based on the crude fraction composition.

-

Employ preparative High-Performance Liquid Chromatography (HPLC) for the final purification of Cuniloside B.

-

Anti-leishmanial Activity Assay (Alamar Blue)

The following is a generalized protocol for determining the anti-leishmanial activity of Cuniloside B against Leishmania donovani promastigotes using the Alamar Blue assay, as referenced by Sidana et al. (2012).

-

Parasite Culture: Culture Leishmania donovani promastigotes in appropriate culture medium at 25°C.

-

Assay Preparation:

-

Seed a 96-well microtiter plate with a defined density of promastigotes (e.g., 2.5 x 10⁵ cells/well).

-

Add serial dilutions of Cuniloside B to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

-

-

Incubation: Incubate the plate at 25°C for 72 hours.

-

Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well.

-

Final Incubation: Incubate for a further 4-6 hours, or until a color change is observed in the negative control wells.

-

Measurement: Read the fluorescence or absorbance of the wells using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.

Proposed Mechanism of Action

The precise mechanism of action for Cuniloside B against Leishmania has not been elucidated. However, based on the known mechanisms of other monoterpenoid glycosides and natural products against this parasite, a plausible mechanism can be proposed.

It is hypothesized that Cuniloside B may induce an increase in reactive oxygen species (ROS) within the parasite. This oxidative stress can lead to a cascade of detrimental effects, including the disruption of the mitochondrial membrane potential and damage to cellular macromolecules. The inhibition of key parasitic enzymes, such as those involved in redox homeostasis or essential metabolic pathways, is another potential mode of action.

Future Directions

The existing data on Cuniloside B, while limited, suggests it is a promising lead compound for anti-leishmanial drug discovery. Future research should focus on:

-

Total Synthesis: Development of an efficient total synthesis route to enable the production of larger quantities for extensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: In-depth investigation into the precise molecular targets and signaling pathways affected by Cuniloside B in Leishmania.

-

In Vivo Efficacy: Evaluation of the in vivo efficacy and toxicity of Cuniloside B in animal models of leishmaniasis.

-

Broad-Spectrum Activity: Screening of Cuniloside B against a wider range of pathogens and cancer cell lines to explore its full therapeutic potential.

Conclusion

Cuniloside B is a naturally occurring monoterpenoid glycoside with demonstrated in vitro activity against Leishmania donovani. While research is still in its early stages, the available data provides a solid foundation for further investigation. This technical guide has summarized the current knowledge, provided key experimental protocols, and proposed a potential mechanism of action to aid researchers and drug development professionals in advancing the study of this intriguing natural product.

References

- 1. Non-volatile components of the essential oil secretory cavities of Eucalyptus leaves: discovery of two glucose monoterpene esters, cuniloside B and froggattiside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-volatile components of the essential oil secretory cavities of Eucalyptus leaves: Discovery of two glucose monoterpene esters, cuniloside B and froggattiside A : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. Terpenoidal constituents of Eucalyptus loxophleba ssp. lissophloia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Scropolioside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Scropolioside B, an iridoid glycoside with demonstrated therapeutic potential. The information presented herein is intended to support further research and development efforts by providing detailed experimental data, protocols, and mechanistic insights.

Anti-inflammatory Activity

Scropolioside B has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the inhibition of key inflammatory pathways.

Table 1: Quantitative Data on the Anti-inflammatory Activity of Scropolioside B

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (NF-κB Inhibition) | 1.02 µmol/L | HEK293 cells | [1] |

Experimental Protocol: NF-κB Activity Assay

This protocol outlines the methodology used to determine the inhibitory effect of Scropolioside B on NF-κB activity.[1]

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Methodology:

-

HEK293 cells are cultured under standard conditions.

-

Cells are transfected with a luciferase reporter plasmid under the control of an NF-κB response element.

-

Following transfection, cells are treated with varying concentrations of Scropolioside B.

-

Inflammation is induced in the cells, typically using an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

After a specified incubation period, the cells are lysed.

-

Luciferase activity is measured using a luminometer. The light output is proportional to the amount of NF-κB activation.

-

The IC50 value is calculated, representing the concentration of Scropolioside B required to inhibit 50% of the NF-κB activity.

-

Signaling Pathway: Inhibition of NF-κB and NLRP3 Inflammasome

Scropolioside B exerts its anti-inflammatory effects by targeting the NF-κB and NLRP3 inflammasome pathways. The diagram below illustrates the proposed mechanism of action.[1]

Caption: Scropolioside B inhibits inflammatory pathways.

Potential Therapeutic Applications

The potent anti-inflammatory properties of Scropolioside B suggest its potential as a therapeutic agent for various chronic inflammatory diseases.

-

Rheumatoid Arthritis and Atherosclerosis: By inhibiting the expression, maturation, and secretion of IL-1β, Scropolioside B shows promise as a potential drug for the treatment of these conditions.[1]

Experimental Workflow: Investigating Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow to evaluate the anti-inflammatory potential of a compound like Scropolioside B.

Caption: A typical workflow for drug discovery.

Comparative Analysis with Catalpol

Studies have compared the anti-inflammatory activity of Scropolioside B with Catalpol, another iridoid. While both compounds were found to decrease the expression of NLRP3, Scropolioside B was superior in inhibiting the expression, maturation, and secretion of IL-1β.[1] Interestingly, Catalpol did not show significant inhibition of NF-κB activity, highlighting a key difference in their mechanisms of action.

Logical Relationship: Scropolioside B vs. Catalpol

This diagram illustrates the differential effects of Scropolioside B and Catalpol on inflammatory pathways.

Caption: Comparing Scropolioside B and Catalpol.

Conclusion

Scropolioside B is a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit both the NF-κB and NLRP3 inflammasome pathways makes it a strong candidate for further investigation as a therapeutic agent for a range of inflammatory disorders. The detailed data and protocols provided in this guide are intended to facilitate future research and accelerate the translation of these findings into clinical applications.

References

Unraveling the Potential Mechanism of Action of Cuniloside B: An In-depth Technical Guide

Disclaimer: As of late 2025, detailed mechanistic studies specifically investigating Cuniloside B are not extensively available in the public domain. This guide will provide an in-depth analysis of the well-documented mechanism of action of Scropolioside B , a structurally related iridoid glycoside. This information serves as a robust proxy and a predictive framework for understanding the potential biological activities of Cuniloside B, catering to researchers, scientists, and drug development professionals. The chemical structures of both compounds are presented below for comparative analysis.

Chemical Structures

Caption: Chemical structures of Cuniloside B and Scropolioside B.

Core Anti-Inflammatory Mechanism of Action: Insights from Scropolioside B

Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory effects of Scropolioside B have been shown to be mediated through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory cytokines and mediators. Scropolioside B has been demonstrated to be a potent inhibitor of this pathway.[1]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-32. Scropolioside B intervenes in this cascade, inhibiting NF-κB activity in a dose-dependent manner.[1]

Caption: Inhibition of the NF-κB signaling pathway by Scropolioside B.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like pro-IL-1β into their mature, active forms. Studies have shown that Scropolioside B can suppress the expression of NLRP3 at both the mRNA and protein levels.[1] This inhibition leads to a reduction in the maturation and secretion of IL-1β, a key mediator of inflammation.

Caption: Inhibition of the NLRP3 inflammasome pathway by Scropolioside B.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on Scropolioside B, providing a benchmark for its anti-inflammatory potency.

| Parameter | Value | Cell Line | Condition | Reference |

| NF-κB Activity IC50 | 1.02 µmol/L | HEK293 cells | Dose-dependent inhibition | [1] |

| IL-1β Expression | Significant reduction | THP-1 cells | LPS or Palmitic Acid induced | [1] |

| TNF-α Expression | Significant reduction | THP-1 cells | LPS or Palmitic Acid induced | |

| NLRP3 mRNA Expression | Inhibited | THP-1 cells | LPS induced | |

| NLRP3 Protein Expression | Inhibited | THP-1 cells | LPS induced |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Scropolioside B. These protocols can be adapted for the investigation of Cuniloside B.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells and Human Embryonic Kidney (HEK) 293 cells are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For inflammatory stimulation, cells are pre-treated with varying concentrations of the test compound (e.g., Scropolioside B) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

NF-κB Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

-

Transfection: HEK293 cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).

-

Treatment: After transfection, cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for target genes (e.g., NLRP3, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Western Blot Analysis

This method is employed to detect and quantify the protein levels of target molecules.

-

Protein Extraction: Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NLRP3, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying anti-inflammatory mechanisms.

Conclusion

While direct experimental evidence for the mechanism of action of Cuniloside B is currently limited, the detailed studies on the structurally similar iridoid glycoside, Scropolioside B, provide a strong predictive framework. The potent anti-inflammatory effects of Scropolioside B are attributed to its dual inhibition of the pro-inflammatory NF-κB signaling pathway and the NLRP3 inflammasome. This leads to a significant reduction in the expression and secretion of key inflammatory mediators. The experimental protocols and quantitative data presented herein offer a comprehensive guide for researchers and drug development professionals to initiate and advance the investigation of Cuniloside B's therapeutic potential. Further dedicated research is essential to confirm if Cuniloside B operates through a similar or distinct mechanism of action.

References

Cuniloside B: A Technical Overview of a Novel Monoterpenoid with Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Cuniloside B, a naturally occurring monoterpenoid glucose ester, has recently emerged as a compound of interest within the scientific community. While research is in its nascent stages, preliminary data suggests potential therapeutic applications, particularly in the realm of infectious diseases. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding Cuniloside B. It details its chemical properties, summarizes the solitary reported biological activity, and outlines detailed experimental protocols for the further investigation of its therapeutic efficacy. Due to the scarcity of published data, this document also presents representative experimental workflows and hypothetical signaling pathways that could be explored in future research endeavors.

Introduction to Cuniloside B

Cuniloside B, also known as Eucalmaidin E, is a monoterpenoid identified and isolated from species of the Eucalyptus plant. Its chemical structure and properties are cataloged under the CAS number 1187303-40-7. As a glucose monoterpene ester, its unique structure may contribute to its biological activities. To date, the only reported therapeutic potential for Cuniloside B is its anti-leishmanial activity, as noted by chemical suppliers; however, peer-reviewed studies detailing this effect are not yet available in the public domain. This lack of extensive research presents a significant opportunity for novel investigations into its pharmacological profile.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Cuniloside B is presented in Table 1. This information is crucial for its synthesis, purification, and formulation in experimental settings.

| Property | Value |

| CAS Number | 1187303-40-7 |

| Synonyms | Eucalmaidin E |

| Chemical Class | Monoterpenoid, Glucose Monoterpene Ester |

| Source | Eucalyptus species |

| Molecular Formula | C₂₆H₄₀O₁₀ |

| Molecular Weight | 512.6 g/mol |

Table 1: Chemical and Physical Properties of Cuniloside B. This table summarizes the key identifiers and properties of Cuniloside B.

Potential Therapeutic Effects: Anti-leishmanial Activity

Currently, the sole reported therapeutic potential of Cuniloside B is its activity against Leishmania, the protozoan parasite responsible for leishmaniasis. While specific quantitative data such as IC₅₀ or EC₅₀ values are not publicly available, the compound is marketed to the research community as having anti-leishmanial properties. Leishmaniasis is a neglected tropical disease with significant morbidity and mortality, and the development of new, effective, and safe treatments is a global health priority. The potential of Cuniloside B as a novel anti-leishmanial agent warrants rigorous scientific investigation.

Experimental Protocols for Evaluating Anti-leishmanial Activity

Given the absence of specific published experimental data for Cuniloside B, this section provides detailed, representative methodologies for assessing its anti-leishmanial activity. These protocols are based on established and widely used assays in the field of parasitology and drug discovery.

In Vitro Anti-promastigote Assay

This assay determines the direct effect of Cuniloside B on the extracellular, motile form of the Leishmania parasite (promastigotes).

-

Parasite Culture: Leishmania promastigotes (e.g., L. donovani, L. major) are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C.

-

Compound Preparation: A stock solution of Cuniloside B is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

-

Varying concentrations of Cuniloside B are added to the wells.

-

Plates are incubated at 25°C for 48-72 hours.

-

A viability indicator, such as resazurin (B115843) or MTT, is added to each well.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of parasite viability is calculated relative to untreated controls. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-amastigote Assay

This assay evaluates the efficacy of Cuniloside B against the intracellular, non-motile form of the parasite (amastigotes), which resides within host macrophages. This is a more clinically relevant model.

-

Macrophage Culture: A suitable macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages are cultured in 96-well plates and allowed to adhere.

-

Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes. After several hours of incubation, non-phagocytosed parasites are washed away.

-

Treatment: The infected macrophages are treated with various concentrations of Cuniloside B.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification of Infection:

-

The cells are fixed and stained (e.g., with Giemsa stain).

-

The number of amastigotes per macrophage is counted microscopically.

-

Alternatively, a reporter gene assay (e.g., luciferase-expressing parasites) can be used for higher throughput.

-

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated based on the reduction in the number of amastigotes in treated cells compared to untreated controls.

Cytotoxicity Assay

It is crucial to assess the toxicity of Cuniloside B against host cells to determine its selectivity.

-

Cell Culture: The same macrophage cell line used in the anti-amastigote assay is cultured in 96-well plates.

-

Treatment: The cells are treated with the same concentrations of Cuniloside B used in the efficacy assays.

-

Incubation and Viability Assessment: The protocol follows the same steps as the anti-promastigote assay (using a viability indicator).

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀ (for amastigotes). A higher SI value indicates greater selectivity for the parasite over host cells.

Visualizing Experimental Workflows and Potential Mechanisms

To aid in the conceptualization of future research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening anti-leishmanial compounds and a hypothetical signaling pathway that could be modulated by an effective therapeutic agent.

Figure 1: Experimental Workflow for Anti-leishmanial Drug Discovery. This diagram outlines the typical progression from in vitro screening to in vivo evaluation of a potential anti-leishmanial compound like Cuniloside B.

Figure 2: Hypothetical Signaling Pathway for Macrophage Activation. This diagram illustrates a potential mechanism by which Cuniloside B could enhance the anti-leishmanial activity of macrophages through the activation of the NF-κB pathway, leading to increased nitric oxide production and parasite killing. This is a speculative model requiring experimental validation.

Future Directions and Conclusion

Cuniloside B represents an unexplored natural product with preliminary indications of anti-leishmanial activity. The lack of comprehensive studies highlights a significant research gap and an opportunity for the discovery of a novel therapeutic agent. Future research should focus on:

-

Confirmation of Anti-leishmanial Activity: Conducting rigorous in vitro and in vivo studies to confirm and quantify the anti-leishmanial effects of Cuniloside B.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by Cuniloside B in both the parasite and host cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cuniloside B to identify more potent and selective compounds.

-

Evaluation of Other Therapeutic Potentials: Screening Cuniloside B for other biological activities, such as anti-inflammatory, anti-cancer, or anti-viral effects, given its origin from a plant with a rich history in traditional medicine.

In Silico Prediction of Cuniloside B Targets: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuniloside B, a monoterpenoid glycoside, has demonstrated anti-leishmanial activity, positioning it as a promising candidate for the development of new therapeutics against leishmaniasis.[1] Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, cost, and emerging drug resistance. This technical guide outlines a comprehensive in silico strategy to identify the molecular targets of Cuniloside B, a crucial step in elucidating its mechanism of action and advancing its development as a potential anti-leishmanial drug. The proposed workflow integrates ligand-based and structure-based computational methods to predict targets within both the Leishmania parasite and the host macrophage. This dual approach is critical, as the parasite's survival is intricately linked to its ability to manipulate host cell signaling pathways. This document provides detailed experimental protocols for the suggested in silico analyses and visualizes key workflows and biological pathways using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction: The Challenge of Leishmaniasis and the Potential of Cuniloside B

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a vector-borne disease with a spectrum of clinical manifestations, from self-healing cutaneous lesions to the fatal visceral form. The parasite has a complex life cycle, existing as a flagellated promastigote in the sandfly vector and as a non-motile amastigote within the phagolysosomes of mammalian host macrophages. The success of Leishmania as a pathogen hinges on its remarkable ability to subvert the host's immune response, creating a protected niche for its replication.

Current anti-leishmanial therapies, such as pentavalent antimonials, amphotericin B, and miltefosine, are beset with issues of toxicity, parenteral administration, high cost, and increasing parasite resistance.[2][3] This underscores the urgent need for novel, safer, and more effective drugs. Natural products are a rich source of bioactive compounds with therapeutic potential. Cuniloside B, a monoterpenoid glycoside with the chemical formula C₂₆H₄₀O₁₀, has been identified as having anti-leishmanial activity.[][5] Understanding its molecular targets is a prerequisite for its rational development as a therapeutic agent.

Known Biological Activity of Cuniloside B

The primary reported biological activity of Cuniloside B is its anti-leishmanial effect. While the specific molecular mechanism is unknown, studies on other monoterpenes and glycosides provide valuable clues. For instance, the monoterpene β-ocimene has been shown to act against Leishmania amazonensis by disrupting the parasite's membrane permeability and by modulating the host macrophage response, increasing the production of TNF-α, nitric oxide (NO), and reactive oxygen species (ROS), while decreasing anti-inflammatory cytokines like IL-10 and IL-6. Other monoterpenes have been found to disrupt the parasite's redox balance and glycolytic pathway. Additionally, some glycoside derivatives have been designed to target the Leishmania surface metalloprotease Gp63 or inhibit pteridine (B1203161) reductase 1, an enzyme crucial for the parasite's survival.

Based on this, we can hypothesize that Cuniloside B may exert its anti-leishmanial effect through one or more of the following mechanisms:

-

Direct action on the Leishmania parasite: Targeting essential enzymes or structural proteins.

-

Modulation of the host macrophage response: Reversing the parasite-induced immunosuppression and promoting a leishmanicidal environment.

In Silico Target Prediction Strategy

To elucidate the molecular targets of Cuniloside B, a multi-pronged in silico approach is proposed. This strategy combines ligand-based and structure-based methods to generate a robust set of putative targets for subsequent experimental validation.

Proposed In Silico Workflow

The overall workflow for the in silico prediction of Cuniloside B targets is depicted below.

Key Signaling Pathways in Leishmaniasis

Leishmania amastigotes reside and replicate within host macrophages by actively manipulating key signaling pathways to suppress the host's microbicidal responses. Understanding these pathways is crucial for identifying potential host-directed targets for Cuniloside B.

Macrophage Signaling Pathways Modulated by Leishmania

The diagram below illustrates the major signaling pathways in macrophages that are subverted by Leishmania to ensure its survival. The parasite can inhibit the production of nitric oxide and reactive oxygen species by interfering with pathways such as JAK/STAT, NF-κB, and MAPKs.

Experimental Protocols for In Silico Target Prediction

Ligand-Based Target Prediction

This approach predicts targets based on the principle that similar molecules tend to have similar biological activities.

-

Protocol 1: Target Prediction using SwissTargetPrediction

-

Input: Obtain the 2D structure of Cuniloside B in SMILES format.

-

Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.

-

Execution: Select "Homo sapiens" and/or other relevant organisms if available. Initiate the prediction.

-

Analysis: The server will return a list of predicted targets ranked by probability. Analyze the top-ranking targets, paying close attention to those involved in immune response, inflammation, or metabolic pathways known to be relevant in leishmaniasis.

-

-

Protocol 2: Pharmacophore-Based Target Identification using PharmMapper

-

Input: Prepare a 3D structure of Cuniloside B in .mol2 or .sdf format.

-

Submission: Access the PharmMapper web server. Upload the 3D structure of Cuniloside B.

-

Configuration: Select the "Human Protein Targets Database" and other relevant pharmacophore model databases.

-

Execution: Run the pharmacophore mapping.

-

Analysis: The output will be a list of protein targets with pharmacophore models that fit the structure of Cuniloside B. Evaluate the biological function of the identified targets in the context of leishmaniasis.

-

Structure-Based Target Prediction (Reverse Docking)

This method involves docking Cuniloside B against a library of 3D protein structures to identify potential binding partners.

-

Protocol 3: Reverse Molecular Docking

-

Target Library Preparation: Compile a library of potential target proteins. This should include:

-

Known anti-leishmanial drug targets (see Table 1).

-

Key enzymes from Leishmania metabolic pathways (e.g., sterol biosynthesis, purine (B94841) salvage, glycolysis).

-

Host proteins involved in the signaling pathways depicted in Figure 2 (e.g., JAKs, STATs, MAPKs, IKK).

-

Obtain 3D structures from the Protein Data Bank (PDB) or model them using homology modeling if necessary.

-

-

Ligand Preparation: Prepare the 3D structure of Cuniloside B. This includes energy minimization and assigning appropriate charges.

-

Docking Simulation:

-

Use software such as AutoDock Vina or Glide.

-

Define the binding site for each target protein. If the binding site is unknown, perform blind docking.

-

Dock Cuniloside B to each protein in the library.

-

-

Analysis: Rank the potential targets based on their docking scores (binding affinity). Visualize the binding poses of the top-ranked complexes to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Pathway and Network Analysis

-

Protocol 4: Functional Analysis of Putative Targets

-

Input: Compile a consolidated list of putative targets from both ligand-based and structure-based approaches.

-

Analysis: Use tools like the KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome pathway databases to identify biological pathways that are significantly enriched with the predicted targets.

-

Interpretation: This analysis will help to understand the potential systems-level effects of Cuniloside B and prioritize targets that are part of pathways critical for parasite survival or host immune response.

-

Data Presentation: Known Anti-leishmanial Drug Targets

To provide context for the target prediction of Cuniloside B, the following table summarizes the known molecular targets of currently used and investigational anti-leishmanial drugs.

| Drug Class | Example Drug | Primary Molecular Target(s) in Leishmania | Reference(s) |

| Pentavalent Antimonials | Sodium Stibogluconate | Trypanothione Reductase (TryR), DNA Topoisomerase I | |

| Polyenes | Amphotericin B | Ergosterol (in the parasite cell membrane) | |

| Alkylphosphocholines | Miltefosine | Phospholipid and sterol biosynthesis, disruption of calcium homeostasis | |

| Aromatic Diamidines | Pentamidine | DNA and RNA synthesis, mitochondrial function | - |

| Investigational | Buparvaquone | Cytochrome b | - |

| Investigational | Various Chalcones | Fumarate reductase, mitochondrial function |

Table 1: Summary of known molecular targets for various classes of anti-leishmanial drugs.

Conclusion and Future Directions

This technical guide presents a systematic and robust in silico strategy for the prediction of molecular targets for Cuniloside B. By integrating multiple computational methodologies, it is possible to generate a high-confidence list of putative targets in both the Leishmania parasite and the host macrophage. The prioritized targets from this in silico workflow will form the basis for focused experimental validation, including enzymatic assays, binding studies, and cellular assays using Leishmania-infected macrophages. The successful identification of Cuniloside B's targets will not only elucidate its mechanism of action but also pave the way for its optimization as a next-generation anti-leishmanial agent. This structured approach can serve as a blueprint for the target identification of other promising natural products in the fight against neglected tropical diseases.

References

- 1. In silico Leishmania proteome mining applied to identify drug target potential to be used to treat against visceral and tegumentary leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach [frontiersin.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Cuniloside B: An Uncharted Territory in Plant Defense

Despite its isolation from Eucalyptus microcorys, a plant known for its rich phytochemical profile, Cuniloside B remains a largely uninvestigated compound within the scientific community. Currently, there is a significant lack of publicly available research on its biosynthesis, its specific role in plant defense mechanisms, and its potential effects on herbivores and pathogens. This absence of data precludes the creation of an in-depth technical guide as requested.

What is Known About Cuniloside B

Information on Cuniloside B is presently limited to its basic chemical identifiers. It is cataloged with the CAS Number 1187303-40-7, and has a molecular formula of C26H40O10 and a molecular weight of 512.6 g/mol .[1][2] It has been identified as a constituent of Eucalyptus microcorys.[1]

The Chemical Ecology of Eucalyptus microcorys

While information on Cuniloside B is scarce, studies on the extracts of Eucalyptus microcorys leaves have revealed a range of biological activities. Aqueous extracts have demonstrated notable antibacterial and antifungal properties.[1] These extracts are rich in phenolic compounds and flavonoids, and exhibit significant antioxidant activity.[1] However, it is crucial to note that these biological effects are attributed to the crude extract as a whole, and cannot be specifically ascribed to Cuniloside B without further investigation.

The Void in Plant Defense Research

The core of plant defense against herbivores and pathogens often involves complex signaling pathways, primarily mediated by hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). These pathways regulate the production of a vast arsenal (B13267) of secondary metabolites that deter attackers. Due to the lack of research, the potential interaction of Cuniloside B with these critical defense signaling cascades remains entirely unknown.

Future Directions

To elucidate the role of Cuniloside B in plant defense, a series of focused research initiatives would be necessary.

Isolation and Purification at Scale

A prerequisite for comprehensive biological testing is the development of an efficient protocol for the extraction and purification of Cuniloside B from Eucalyptus microcorys in sufficient quantities.

Bioactivity Screening

Purified Cuniloside B would need to be subjected to a battery of bioassays to assess its potential insecticidal, antifungal, and antibacterial properties. These assays would provide the foundational quantitative data on its efficacy.

Mechanistic Studies

Should bioactivity be confirmed, further research would be required to understand its mode of action. This would involve investigating its effects on key physiological processes in target organisms.

"Omics" Approaches

Transcriptomic and metabolomic studies on Eucalyptus microcorys plants subjected to herbivory or pathogen attack could reveal if the biosynthesis of Cuniloside B is induced as a defense response. This would provide strong evidence for its role in plant defense.

Conclusion

At present, Cuniloside B is a molecule with a known structure but an unknown function in the intricate world of plant-environment interactions. The absence of scientific literature on its biological activities makes it impossible to fulfill the request for a detailed technical guide on its role in plant defense. The scientific community awaits further research to unlock the potential of this natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cuniloside B from Eucalyptus Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuniloside B is a non-volatile glucose monoterpene ester that has been identified in the leaves of various Eucalyptus species, including Eucalyptus globulus, E. froggattii, and E. polybractea.[1][2] It is localized within the secretory cavities of the leaves.[1][2][3] As a monoterpenoid glycoside, Cuniloside B holds potential for investigation in drug discovery and development due to the diverse biological activities associated with this class of compounds.

These application notes provide a detailed protocol for the extraction and purification of Cuniloside B from Eucalyptus leaves. The methodology is based on established principles of phytochemical extraction and purification of monoterpene glycosides, tailored for the specific properties of Cuniloside B.

Data Presentation

While specific quantitative data for Cuniloside B extraction yields are not extensively available in the public domain, the following table summarizes general phytochemical content found in Eucalyptus leaf extracts, which can serve as a reference for the complexity of the extract and the relative abundance of different compound classes.

| Phytochemical Class | Extraction Solvent(s) | Plant Species | Reported Quantity | Reference |

| Total Phenolics | 50% Ethanol (B145695) | Eucalyptus globulus | 497.7 mg GAE/g extract | |

| Total Flavonoids | 100% Ethanol | Eucalyptus globulus | 169.3 mg QE/g extract | |

| Total Flavonoids | Methanol (B129727) | Eucalyptus globulus | 35.88% of methanolic extract | |

| Total Phenols | Methanol | Eucalyptus globulus | 11.41% of methanolic extract | |

| Triterpenoid Compounds | Not Specified | Eucalyptus leaf residue | 2.84% in residue, up to 82% after silica (B1680970) separation |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

This section details the methodology for the extraction and purification of Cuniloside B from Eucalyptus leaves. The protocol is divided into three main stages: Sample Preparation and Extraction, Solvent Partitioning and Purification, and Final Purification.

Stage 1: Sample Preparation and Extraction

This initial stage focuses on preparing the plant material and performing a primary extraction to isolate a broad range of phytochemicals, including Cuniloside B.

Materials:

-

Fresh or dried Eucalyptus leaves

-

Grinder or blender

-

Soxhlet apparatus or ultrasonic bath

-

Methanol or 70% Ethanol

-

Rotary evaporator

-

Filter paper

Protocol:

-

Sample Preparation:

-

Thoroughly wash fresh Eucalyptus leaves with distilled water to remove any surface contaminants and then air-dry or use a convection oven at a low temperature (around 40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried leaves into a fine powder using a grinder or blender to increase the surface area for efficient solvent extraction.

-

-

Primary Extraction (Choose one method):

-

Soxhlet Extraction:

-

Place approximately 50 g of the powdered leaf material into a thimble.

-

Extract with 500 mL of methanol or 70% ethanol in a Soxhlet apparatus for 6-8 hours.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Mix the powdered leaf material with methanol or 70% ethanol in a flask at a solid-to-liquid ratio of 1:10 (w/v).

-

Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

-

-

-

Concentration:

-

Filter the resulting extract through filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

-

Stage 2: Solvent Partitioning and Purification

This stage aims to separate Cuniloside B from other classes of compounds in the crude extract based on its polarity. As a glycoside, Cuniloside B is expected to be relatively polar.

Materials:

-

Crude Eucalyptus leaf extract

-

Separatory funnel

-

Distilled water

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Rotary evaporator

Protocol:

-

Degreasing:

-

Suspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Transfer the suspension to a separatory funnel and partition it against an equal volume of n-hexane.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the lower aqueous-methanolic layer. The upper n-hexane layer, containing non-polar compounds like chlorophyll (B73375) and lipids, can be discarded.

-

Repeat the partitioning with n-hexane two more times to ensure complete removal of non-polar constituents.

-

-

Fractionation:

-

Evaporate the methanol from the aqueous-methanolic layer using a rotary evaporator.

-

Partition the remaining aqueous solution successively with solvents of increasing polarity:

-

First, with ethyl acetate, to remove compounds of intermediate polarity.

-

Then, with n-butanol. Cuniloside B, being a glycoside, is expected to have a higher affinity for the n-butanol fraction.

-

-

Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator.

-

Stage 3: Final Purification by Chromatography

The final stage involves chromatographic techniques to isolate Cuniloside B from other compounds in the n-butanol fraction.

Materials:

-

Concentrated n-butanol fraction

-

Silica gel or a suitable macroporous resin (e.g., Diaion HP-20)

-

Chromatography column

-

Solvent system for elution (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

-

Analytical HPLC or TLC for fraction analysis

Protocol:

-

Column Chromatography:

-

Prepare a chromatography column with silica gel or a macroporous resin packed in a non-polar solvent.

-

Dissolve the concentrated n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually increase the percentage of methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the compound of interest based on the chromatographic profile.

-

-

Preparative HPLC (Optional):

-

For obtaining high-purity Cuniloside B, the enriched fractions from column chromatography can be further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

-

Visualizations

Caption: Experimental workflow for the extraction and purification of Cuniloside B.

Caption: Logical relationship of the purification process for Cuniloside B.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Cuniloside B Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Cuniloside B, a phenolic glycoside with potential therapeutic applications, using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction